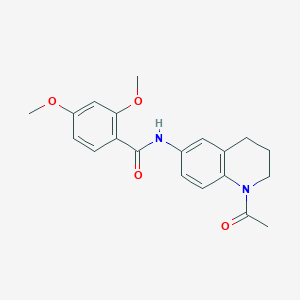

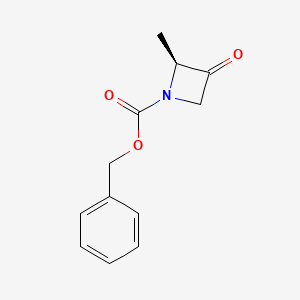

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a quinoline core, an acetyl group, and a dimethoxybenzamide moiety. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related research on quinoline derivatives and similar structures.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, quinazolin-4(3H)-ones have been prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid, indicating that acetic acid can facilitate the formation of heterocycles in quinoline synthesis . Additionally, the synthesis of quinoline derivatives through intramolecular Friedel-Crafts acylation reactions suggests that similar methods could potentially be applied to synthesize the target compound . Moreover, the Passerini three-component reaction has been used to create novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which could provide insights into multi-component synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal XRD analysis and DFT studies, as demonstrated in the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones . These methods allow for the optimization of molecular structures and comparison with experimental data, ensuring accurate representation of the compound's geometry.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including dehydrogenative coupling, as shown in the synthesis of quinazolin-4(3H)-ones using a nickel catalyst . This suggests that the target compound may also participate in similar reactions, potentially leading to the formation of new bonds or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their functional groups and molecular geometry. For example, the presence of dimethoxy groups can affect the molecule's electron density and reactivity, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . Theoretical studies, including the calculation of Fukui functions and local reactivity descriptors, can provide insights into the reactivity and stability of the compound .

科学的研究の応用

Quinazolin-4(3H)-ones and Dihydropyrimidin-4(3H)-ones Synthesis

Research on quinazolin-4(3H)-ones involves their preparation from 2-aminobenzamides and orthoesters, showcasing a methodology that could be relevant for derivatives like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide. This method highlights the versatility in synthesizing heterocycles that have potential pharmaceutical applications due to their structural diversity and biological activities (Gavin, Annor-Gyamfi, & Bunce, 2018).

Psycho- and Neurotropic Profiling

A study explored the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, indicating the potential for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide to possess similar properties. These substances showed specific sedative effects and anti-amnesic activity, pointing towards their possible use in treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects and Properties of Amide Derivatives

Investigations into the structural aspects of amide-containing isoquinoline derivatives have provided insights into their interactions with mineral acids, leading to gel formation and crystalline salts. This research could inform the synthesis and application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide in materials science or as potential pharmaceutical intermediates (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Crystal Structure Analysis

The multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, including crystal structure analysis, demonstrates the chemical versatility and potential for creating complex molecules with specific biological activities. This research could be applied to designing and synthesizing related compounds like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide, potentially targeting specific biological receptors or pathways (Patel et al., 2022).

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-15(6-9-18(14)22)21-20(24)17-8-7-16(25-2)12-19(17)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLKCURBJAYIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

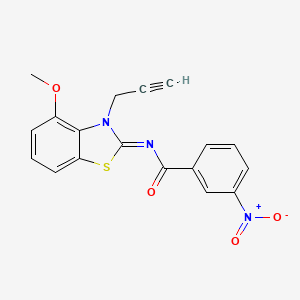

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

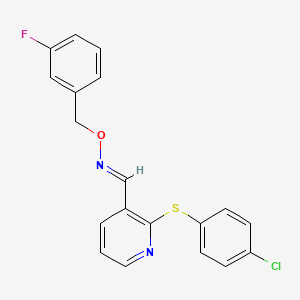

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

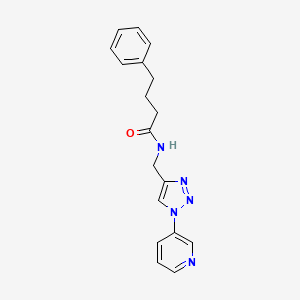

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)

![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)